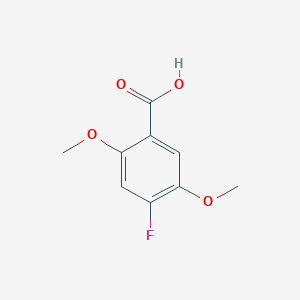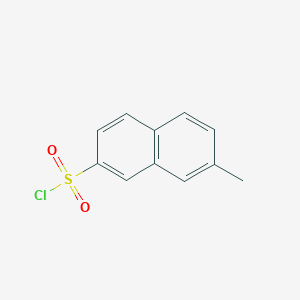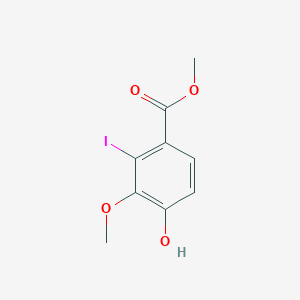![molecular formula C22H25NO2 B13922158 4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester CAS No. 115289-60-6](/img/structure/B13922158.png)
4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate is an organic compound with the molecular formula C17H17NO2. It is a derivative of glycine and is known for its applications in organic synthesis, particularly as a Schiff base. This compound is characterized by the presence of a diphenylmethylene group attached to an amino ester, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate typically involves the condensation of ethyl glycine ester with benzophenone. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the Schiff base. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate involves its role as a Schiff base. It can form reversible covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis. The diphenylmethylene group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (diphenylmethylene)aminoacetate
- N-(Diphenylmethylene)glycine ethyl ester
- Ethyl N-(diphenylmethylene)glycinate
Uniqueness
Ethyl 2-((diphenylmethylene)amino)-5-methylhex-4-enoate is unique due to its specific structural features, including the presence of a methyl group at the 5-position and a double bond at the 4-position. These structural elements confer distinct reactivity and stability compared to other similar compounds .
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its unique structural features and ability to undergo a wide range of chemical reactions highlight its importance in organic chemistry.
Eigenschaften
CAS-Nummer |
115289-60-6 |
|---|---|
Molekularformel |
C22H25NO2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
ethyl 2-(benzhydrylideneamino)-5-methylhex-4-enoate |
InChI |
InChI=1S/C22H25NO2/c1-4-25-22(24)20(16-15-17(2)3)23-21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,4,16H2,1-3H3 |
InChI-Schlüssel |
DDOLTLLLKFDIAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C(C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


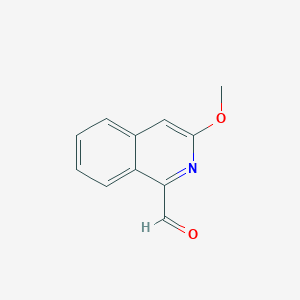
![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
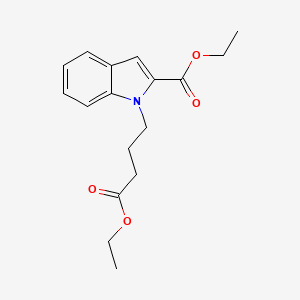
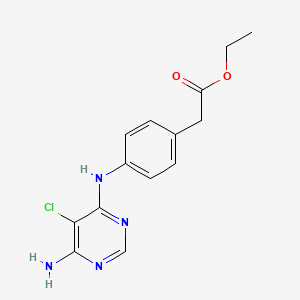


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)
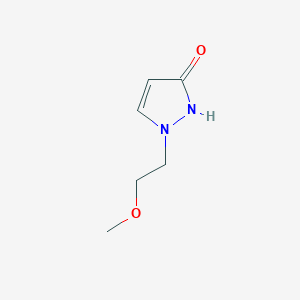
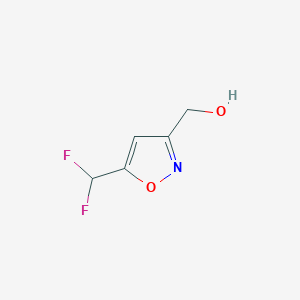
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)

